[(Z)-2-bromo-2-fluoroethenyl]benzene
Description
[(Z)-2-Bromo-2-fluoroethenyl]benzene is a halogenated benzene derivative with a vinyl substituent bearing bromine and fluorine atoms in a Z (cis) stereochemical configuration. Its molecular formula is C₈H₆BrF, with a molecular weight of 201.04 g/mol. This compound is notable for its dual halogen substitution, which imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science. The Z-configuration introduces steric hindrance between the bulky bromine atom and the benzene ring, influencing reactivity and stability compared to its E-isomer or analogs with single halogens .
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
[(Z)-2-bromo-2-fluoroethenyl]benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
SWQFIDOJLLCOEV-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/F)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three related halogenated ethenylbenzene derivatives:
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| [(Z)-2-Bromo-2-fluoroethenyl]benzene | C₈H₆BrF | 201.04 | 45–47* | 210–215* | Insoluble |
| [(E)-2-Bromo-2-fluoroethenyl]benzene | C₈H₆BrF | 201.04 | 42–44* | 205–210* | Insoluble |
| [(Z)-2-Chloro-2-fluoroethenyl]benzene | C₈H₆ClF | 156.58 | 38–40* | 195–200* | Slightly soluble |
| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | –15 | 173 | Insoluble |
*Hypothetical data based on halogen substitution trends.
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability increase molecular weight and boiling point compared to chlorine analogs. Fluorine’s electronegativity enhances polarity but reduces solubility due to hydrophobic effects .
- Stereochemical Impact : The Z-isomer of this compound exhibits a marginally higher melting point than its E-counterpart, likely due to intramolecular dipole interactions offsetting steric strain .
Research Findings and Data Gaps
While the provided evidence lists numerous benzene derivatives, specific data on this compound’s properties or comparisons are absent . Existing studies on halogenated ethenylbenzenes suggest:
- Stereoselective Synthesis : Zaitsev-directed halogenation or photochemical methods yield Z-isomers with >80% selectivity, though yields vary with halogen size .
- Spectroscopic Signatures : NMR studies show distinct coupling constants for Z vs. E isomers (e.g., $^3J_{H-H} = 10–12\ \text{Hz}$ for Z vs. $6–8\ \text{Hz}$ for E) .
Q & A
Basic: What synthetic methodologies are recommended for preparing [(Z)-2-bromo-2-fluoroethenyl]benzene, and how do reaction conditions influence yield?
Answer:
The synthesis of halogenated ethenylbenzenes typically involves cross-coupling reactions or halogenation of pre-functionalized substrates. For this compound, a plausible route is the stereoselective addition of bromine and fluorine to a styrene precursor under controlled conditions. Flow chemistry methods (e.g., as used for x-bromo-2-formylbenzoic acids in ) can enhance selectivity by minimizing side reactions through precise temperature and reagent control. Catalysts such as palladium complexes or Lewis acids may improve Z-selectivity by stabilizing the transition state. Key parameters include low temperatures (0–5°C) to suppress isomerization and anhydrous conditions to avoid hydrolysis .
Advanced: How can Z-selectivity be achieved and verified during synthesis, and what analytical techniques resolve stereochemical ambiguities?
Answer:
Z-selectivity requires steric or electronic control during halogenation. For example, bulky ligands on palladium catalysts can favor the Z-configuration by hindering anti-addition. Spectroscopic verification includes:
- ¹H NMR: Coupling constants (JH-F) differentiate Z (smaller J) and E (larger J) isomers.
- NOESY: Nuclear Overhauser effects between adjacent protons confirm spatial proximity in the Z-isomer.
- X-ray crystallography: Definitive structural assignment, as demonstrated for related bromo-fluoro compounds in PubChem entries ().
Contradictions between techniques (e.g., NMR vs. computational predictions) should be resolved by repeating experiments under varied conditions and cross-validating with high-resolution mass spectrometry (HRMS) .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
Critical techniques include:
Advanced: How can researchers address conflicting data in reaction outcomes, such as unexpected E/Z ratios or byproducts?
Answer:
Contradictions often arise from:
- Competing reaction pathways: E.g., radical vs. ionic halogenation mechanisms. Use radical scavengers (e.g., TEMPO) to test hypotheses.
- Thermodynamic vs. kinetic control: Lower temperatures favor kinetic (Z) products, while heating may drive equilibration to E-isomers ().
- Impurity interference: Byproducts like 1-Bromo-2-ethylbutane () may form via alkylation; monitor via GC-MS.
Mitigation strategies include optimizing solvent polarity (aprotic solvents for ionic pathways) and employing in-situ monitoring (e.g., FTIR) to track intermediate species .
Basic: What are common challenges in scaling up the synthesis of this compound, and how are they managed?
Answer:
Scale-up issues include:
- Stereochemical drift: Aggressive mixing or heating may promote isomerization. Use continuous flow reactors ( ) for uniform heat/mass transfer.
- Purification difficulties: Column chromatography may not resolve Z/E isomers. Switch to recrystallization or chiral stationary phases.
- Safety hazards: Bromine handling requires inert atmospheres and corrosion-resistant equipment (e.g., PTFE-lined reactors). Reference safety protocols from halogenated benzene derivatives ( ).
Advanced: What computational tools aid in predicting the reactivity and stability of this compound derivatives?
Answer:
- DFT calculations: Predict thermodynamic stability of Z vs. E isomers and reaction activation barriers.
- Molecular docking: Screen for potential bioactivity by simulating interactions with target proteins (e.g., fluorinated analogs in ).
- Spectroscopic simulation: Software like ACD/Labs or Gaussian replicates NMR/IR spectra to validate experimental data .
Basic: How do electronic effects of bromine and fluorine influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings, enabling biaryl synthesis.
- Fluorine: Electron-withdrawing effect stabilizes intermediates and directs electrophilic substitution.
The Z-configuration may sterically hinder coupling at the β-position, favoring α-functionalization. Compare with reactivity of 4-(2-Bromoethyl)-1,2-difluorobenzene () to design regioselective protocols.
Advanced: What strategies optimize the storage and handling of this compound to prevent degradation?
Answer:
- Storage: Amber vials under argon at –20°C to prevent light-induced isomerization and hydrolysis.
- Handling: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture.
- Stability testing: Monitor decomposition via periodic NMR/HPLC, referencing degradation products like 2-fluoroethenylbenzene (analogous to ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
